BenchChemオンラインストアへようこそ!

Imidazo[1,2-b]pyridazin-6-ylmethanol

Purity Specification Quality Control Analytical Documentation

Imidazo[1,2-b]pyridazin-6-ylmethanol (CAS 1313726-21-4) is a heterocyclic intermediate built on a nitrogen-bridged bicyclic scaffold that serves as a versatile precursor in medicinal chemistry. Commercially available at purity specifications of ≥95% to NLT 98% , this benzylic alcohol derivative of the imidazo[1,2-b]pyridazine core is a documented building block for synthesizing potent, selective kinase inhibitors, including VEGFR2 inhibitor TAK-593 (IC₅₀ 0.95 nM), AAK1 inhibitor LP-922761, and ROCK2 inhibitors.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8750960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-6-ylmethanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1CO
InChIInChI=1S/C7H7N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-4,11H,5H2
InChIKeyVWJCGTFCAFYGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-6-ylmethanol as a Procurement-Ready Synthetic Building Block for Kinase-Focused Drug Discovery


Imidazo[1,2-b]pyridazin-6-ylmethanol (CAS 1313726-21-4) is a heterocyclic intermediate built on a nitrogen-bridged bicyclic scaffold that serves as a versatile precursor in medicinal chemistry. Commercially available at purity specifications of ≥95% to NLT 98% , this benzylic alcohol derivative of the imidazo[1,2-b]pyridazine core is a documented building block for synthesizing potent, selective kinase inhibitors, including VEGFR2 inhibitor TAK-593 (IC₅₀ 0.95 nM), AAK1 inhibitor LP-922761, and ROCK2 inhibitors . Its availability with comprehensive analytical documentation—including MSDS, NMR, HPLC, and LC-MS—makes it a validated, procurement-ready starting material for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why Imidazo[1,2-b]pyridazin-6-ylmethanol Cannot Be Interchanged with Positional Isomers or Alternative Building Blocks


The imidazo[1,2-b]pyridazine scaffold contains multiple substitution positions (C-2, C-3, C-6/8), each directing derivatization into distinct pharmacophore vectors. The 6-ylmethanol regioisomer places the reactive hydroxymethyl group at the C-6 position of the pyridazine ring—a critical attachment point for ether, amino, and carbamate linkers used in the construction of clinically relevant kinase inhibitors such as TAK-593 (VEGFR2 IC₅₀ 0.95 nM) and LP-922761 (AAK1 IC₅₀ 4.8 nM) . Attempting to substitute the 6-ylmethanol isomer with the 2-ylmethanol variant (CAS 1487220-02-9) or the 6-ol analog (CAS 57470-54-9) changes both the spatial projection and reactivity of the derivatization handle, fundamentally altering downstream SAR outcomes and invalidating established patent-enabling synthetic routes .

Quantitative Procurement Evidence—Imidazo[1,2-b]pyridazin-6-ylmethanol vs. Closest Analogs


Purity and Analytical Documentation: 98% NLT with Full Characterization Package vs. Typical 95% Commercial Grade

Multiple suppliers of imidazo[1,2-b]pyridazin-6-ylmethanol specify an NLT (Not Less Than) 98% purity standard and provide comprehensive analytical documentation including NMR, HPLC, LC-MS, and MSDS, as confirmed by Synblock and Leyan . In contrast, the generic imidazo[1,2-b]pyridazine scaffold (CAS 766-55-2) is typically offered at 95% minimum purity from major catalogs such as Thermo Scientific Alfa Aesar, and the 6-ol analog is commonly listed at 97% . For the 2-ylmethanol positional isomer (CAS 1487220-02-9), specified analytical support is notably sparse, limiting its suitability for regulated workflows .

Purity Specification Quality Control Analytical Documentation

Synthesis Route Yield and Reproducibility: Reported 81% Yield via NaBH₄ Reduction Pathway vs. Multi-Step Routes for 2-yl Isomer

A scalable synthetic route to imidazo[1,2-b]pyridazin-6-ylmethanol has been reported from the corresponding methyl carboxylate precursor via NaBH₄ reduction in ethanol, yielding an 81% isolated yield as a white solid . This contrasts sharply with the 6-amino-substituted imidazo[1,2-b]pyridazine analogs discussed in patent literature (e.g., US20070093490), which often require multi-step amination and protecting-group chemistry with yields that can be significantly lower . An alternative reduction method using sodium tetrahydroborate achieved a 64.9% yield, providing a lower-yield reference point that further validates the 81% route as the more efficient option .

Synthetic Yield Route Reproducibility NaBH₄ Reduction

Stability and Storage Compliance: 2-Year Solid-State Stability at -20°C with DMSO Solution Compatibility

Imidazo[1,2-b]pyridazin-6-ylmethanol is documented to be stable for at least 2 years from the date of purchase when stored as a solid at -20°C under inert atmosphere . Solutions prepared in DMSO can be stored at -20°C for up to 2–3 months, offering practical flexibility for medium-throughput screening workflows . This stability profile compares favorably with the more reactive 6-chloro-imidazo[1,2-b]pyridazine intermediate, which typically requires more stringent anhydrous storage conditions due to the lability of the chloro substituent toward hydrolysis . These defined stability parameters reduce the risk of compound degradation during long-term procurement and screening campaigns, lowering material waste and the need for frequent reordering.

Long-Term Stability Storage Conditions Solution Stability

Patent-Enabled Intermediate Status: Explicit Use in US08987269B2 for Bioactive Derivative Synthesis

Imidazo[1,2-b]pyridazin-6-ylmethanol is explicitly claimed and utilized as a synthetic intermediate in US Patent US08987269B2, where it is designated as Intermediate 1-4 in the preparation of downstream bioactive imidazo[1,2-b]pyridazine derivatives . In sharp contrast, the imidazo[1,2-b]pyridazin-2-ylmethanol isomer (CAS 1487220-02-9) lacks a comparable patent-validated synthetic role in the preparation of advanced clinical or preclinical candidates . This patent enablement provides procurement justification that is directly relevant to organizations pursuing IP-protected lead optimization, as it establishes a clear chain of title and documented synthetic utility.

Patent Intermediate Regulatory Pathway cGMP Synthesis

Procurement-Driven Application Scenarios for Imidazo[1,2-b]pyridazin-6-ylmethanol


Kinase Inhibitor Lead Optimization: Synthesis of C6-Ether-Linked VEGFR2 and AAK1 Inhibitors

The 6-ylmethanol handle of the target compound serves as the critical attachment point for constructing VEGFR2 inhibitors (exemplified by TAK-593, VEGFR2 IC₅₀ = 0.95 nM) and AAK1 inhibitors (LP-922761, enzyme IC₅₀ = 4.8 nM). The hydroxymethyl group undergoes derivatization to form ether or carbamate linkers that are essential for kinase hinge-region binding . Procurement of the 6-yl isomer ensures that the vector of substitution projects correctly into the kinase ATP-binding pocket, a geometric requirement that cannot be satisfied by the 2-yl isomer.

Patent-Intermediate Procurement for IP-Protected Drug Discovery Programs

Organizations pursuing patent-protected kinase inhibitor programs can procure imidazo[1,2-b]pyridazin-6-ylmethanol as a documented intermediate, citing its explicit role in US Patent US08987269B2 to support freedom-to-operate analyses and establish synthetic provenance . This patent trail provides a defensible basis for regulatory filings that is absent for the 2-ylmethanol isomer and other unpatented positional variants.

Tyk2 JH2 Inhibitor Development: Metabolic Stability Engineering via C6 Derivatization

In the development of Tyk2 JH2 pseudokinase domain inhibitors, the 6-position of the imidazo[1,2-b]pyridazine scaffold has been identified as a critical point for appending solubilizing and permeability-enhancing groups. Dramatically improved metabolic stability was achieved by replacing 6-anilino substituents with 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) groups . The 6-ylmethanol building block provides a versatile starting point for systematic exploration of this position, enabling rapid synthesis of diverse C6-derivatized analogs.

VEGFR2-Selective Inhibitor Design with Superior Selectivity Over Ponatinib

Novel naphthalene-imidazo[1,2-b]pyridazine hybrids designed via scaffold-hopping from ponatinib have demonstrated superior VEGFR2 selectivity. Compound 9k (WS-011) achieved VEGFR-2 IC₅₀ = 8.4 nM with selectivity over a panel of 70 kinases superior to ponatinib . The imidazo[1,2-b]pyridazin-6-yl core is a direct structural component of this hybrid scaffold, establishing the 6-ylmethanol building block as a strategic procurement target for VEGFR2-selective inhibitor programs seeking to minimize off-target kinase inhibition.

Antifungal Discovery: Eumycetoma and Neglected Tropical Disease Programs

A systematic synthesis and screening campaign of 47 imidazo[1,2-b]pyridazine derivatives identified compounds with potent in vitro activity against Madurella mycetomatis (IC₅₀ ≤ 5 μM for 17 compounds). The most active compound, 14d, achieved IC₅₀ = 0.9 μM with a selectivity index of 16 versus itraconazole's selectivity index of 0.8 . The 6-ylmethanol building block can serve as a starting material for generating focused libraries targeting fungal kinomes, addressing the profound gap in current eumycetoma therapeutics.

Molecular Biology Tool Compound Sourcing: AAK1 and BIKE Signaling Pathway Studies

LP-922761, a selective AAK1 inhibitor derived from the imidazo[1,2-b]pyridazin-6-yl scaffold, serves as a valuable chemical probe for dissecting AAK1- and BIKE-mediated signaling pathways (AAK1 enzyme IC₅₀ = 4.8 nM, cellular IC₅₀ = 7.6 nM; BIKE IC₅₀ = 24 nM) with negligible activity at opioid, adrenergic α2, or GABAₐ receptors . Procurement of the 6-ylmethanol building block enables academic and industrial laboratories to synthesize in-house batches of this tool compound, circumventing the supply constraints and intellectual property restrictions associated with commercial vendors of finished inhibitors.

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.